Artesunate

Catalog No.
S519411
CAS No.
88495-63-0
M.F
C19H28O8
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artesunate

CAS Number

88495-63-0

Product Name

Artesunate

IUPAC Name

4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-AHIGJZGOSA-N

SMILES

Array

solubility

In water, 56.2 mg/L at 25 °C (est)

Synonyms

artesunate, Dihydroartemisinin, Succinyl, Dihydroartemisinine 12 alpha succinate, dihydroartemisinine-12-alpha-succinate, Malacef, malartin, SM 804, SM-804, SM804, sodium artesunate, succinyl dihydroartemisinin

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

The exact mass of the compound Artesunate is 384.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 56.2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Artesunate is a semi-synthetic derivative of artemisinin, distinguished by its hemisuccinate ester structure which renders it water-soluble. This key physical property enables its formulation for intravenous administration, a critical feature for its primary application in the treatment of severe malaria. Like other artemisinins, it is a prodrug that is rapidly and almost completely hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA), which exerts the primary therapeutic effect.

Substituting Artesunate with its parent compound, dihydroartemisinin (DHA), or other lipid-soluble derivatives like artemether is often unfeasible due to critical differences in physicochemical properties that directly impact processability and performance. Artesunate's water solubility, a result of its hemisuccinate group, is its defining procurement advantage, permitting aqueous formulations for intravenous use, which is impossible with the water-insoluble artemether or the unstable and poorly soluble DHA. This structural difference also leads to distinct pharmacokinetic profiles; intramuscular artesunate is absorbed and converted to active DHA far more rapidly and completely than the slow, erratic absorption of oil-based intramuscular artemether, making Artesunate a more reliable choice for applications requiring rapid onset of action.

Superior Aqueous Solubility Enables Intravenous Formulation

Artesunate's key procurement differentiator is its aqueous solubility, which is significantly higher than its parent compounds and lipid-soluble analogs. In a pH 6.8 phosphate buffer at 37°C, Artesunate's solubility reaches 6.59 mg/mL. In contrast, Dihydroartemisinin (DHA) is noted to be practically insoluble, with its solubility being difficult to measure due to rapid decomposition in aqueous media. Similarly, Artemether is a lipid-soluble methyl ether, making it unsuitable for direct aqueous formulation. This solubility advantage is the primary reason Artesunate is the only artemisinin derivative widely used for intravenous administration.

Evidence DimensionAqueous Solubility (pH 6.8, 37°C)
Target Compound Data6.59 mg/mL
Comparator Or BaselineDihydroartemisinin (DHA): Effectively insoluble, decomposes in water. Artemether: Lipid-soluble, not suitable for aqueous formulation.
Quantified DifferenceQualitatively superior; enables aqueous formulation while comparators do not.
ConditionsSolubility measured in pH 6.8 phosphate buffer at 37°C.

This enables the development of intravenous formulations essential for treating severe malaria and for research applications requiring direct, rapid systemic administration.

Rapid and Complete Conversion to Active Metabolite (DHA) Following Intramuscular Administration

When administered intramuscularly to patients with severe falciparum malaria, Artesunate is absorbed and hydrolyzed to its active form, DHA, with superior efficiency compared to Artemether. In a head-to-head pharmacokinetic study, Artesunate was absorbed very rapidly, with peak plasma concentrations of Artesunate appearing within 20 minutes, and it was completely hydrolyzed to DHA. In contrast, Artemether was absorbed slowly and erratically, with peak concentrations occurring at a median of 10 hours post-injection, and showed relatively little conversion to DHA. The median peak plasma concentration of the active metabolite DHA was over 5-fold higher in the Artesunate group (3,060 nmol/liter) compared to the Artemether group (median 574 nmol/liter of parent Artemether).

Evidence DimensionPeak Plasma Concentration of Active Species (Median)
Target Compound Data3,060 nmol/liter (as metabolite DHA)
Comparator Or BaselineArtemether: 574 nmol/liter (as parent drug Artemether)
Quantified Difference>5.3x higher concentration of active species (DHA vs. Artemether)
ConditionsIntramuscular injection in adult patients with severe falciparum malaria.

For applications requiring rapid and reliable delivery of the active antimalarial compound, Artesunate provides faster and more extensive bioavailability than intramuscular Artemether.

Differential In Vitro Potency Against P. falciparum

While all artemisinin derivatives are potent antimalarials, in vitro susceptibility testing reveals clear quantitative differences. In a study on a P. falciparum isolate, the 50% inhibitory concentration (IC50) for Artesunate was 6.2 ± 1.4 nmol/L. This was more potent than Artemether (IC50: 21.4 ± 5.3 nmol/L) and the precursor Artemisinin (IC50: 20.1 ± 0.6 nmol/L). The active metabolite, Dihydroartemisinin (DHA), was the most potent with an IC50 of 1.8 ± 0.9 nmol/L, underscoring the importance of efficient in vivo conversion, a key feature of Artesunate.

Evidence DimensionIn Vitro IC50 against P. falciparum (nmol/L)
Target Compound Data6.2 ± 1.4
Comparator Or BaselineArtemether: 21.4 ± 5.3; Dihydroartemisinin (DHA): 1.8 ± 0.9
Quantified Difference3.5-fold more potent than Artemether; 3.4-fold less potent than its active metabolite DHA.
ConditionsIn vitro drug susceptibility testing of a clinical P. falciparum isolate.

This demonstrates that the choice of derivative is not trivial for in vitro studies, as baseline potency differs significantly, impacting dose-selection and the interpretation of screening results.

Defined Hydrolytic Instability Profile for Controlled Prodrug Release

Artesunate is designed as a prodrug and is inherently unstable in aqueous solutions, hydrolyzing to the active DHA. This degradation follows predictable pseudo-first-order kinetics, which is critical for formulation and use. In a 0.3 M phosphate buffer at pH 9 and 25°C, Artesunate has a hydrolysis half-life (t0.5) of 114.6 hours. This rate is highly temperature-dependent, with the half-life decreasing to 12.4 hours at 40°C. While this instability requires controlled conditions for storage and handling of solutions, it is also the basis of its mechanism as a rapid-release prodrug, a feature not shared by the more stable ether-linked Artemether or the highly unstable parent DHA.

Evidence DimensionHydrolysis Half-Life (t0.5) in aqueous buffer
Target Compound Data114.6 hours (at 25°C); 12.4 hours (at 40°C)
Comparator Or BaselineDihydroartemisinin (DHA) is noted to be highly labile under physiological conditions. Artemether, an ether, is more chemically stable to hydrolysis than the ester Artesunate.
Quantified DifferenceProvides a quantifiable and predictable rate of conversion to the active form, unlike its comparators.
ConditionsAqueous solution with 0.3 M phosphate buffer at pH 9.

The predictable hydrolysis kinetics of Artesunate are essential for designing ex-tempore injectable formulations and for ensuring reproducible results in time-sensitive in vitro and in vivo experiments.

Parenteral Formulations for Acute In Vivo Models

For preclinical or clinical research requiring rapid systemic delivery, such as in models of severe malaria, Artesunate is the indicated choice. Its high aqueous solubility allows for the preparation of intravenous solutions, which is not feasible with lipid-soluble alternatives like artemether or the unstable dihydroartemisinin.

Studies Requiring Rapid Onset of Action

In experiments where achieving a rapid peak concentration of the active metabolite (DHA) is critical, Artesunate provides a more reliable pharmacokinetic profile than intramuscular artemether. Its rapid absorption and near-complete conversion to DHA ensure a faster and higher systemic exposure to the active compound.

Aqueous-Based In Vitro Assays and High-Throughput Screening

For cell-based assays, parasitology studies, or high-throughput screens conducted in aqueous media, Artesunate's water solubility simplifies stock solution preparation and avoids the use of organic solvents like DMSO, which can be a confounding variable. This makes it a more process-compatible choice than poorly soluble analogs.

Prodrug Mechanism and Controlled Release Studies

Researchers investigating prodrug activation mechanisms or developing controlled-release formulations can leverage Artesunate's well-characterized and predictable hydrolysis kinetics. Its defined rate of conversion to DHA provides a reliable model system for studying esterase-mediated or pH-dependent drug release.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine white crystalline powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

384.17841785 Da

Monoisotopic Mass

384.17841785 Da

Heavy Atom Count

27

LogP

log Kow = 2.61 (est)

Appearance

Solid powder

Melting Point

131-135

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60W3249T9M

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Artesunate is indicated for the initial treatment of severe malaria in adult and pediatric patients.
FDA Label
Artesunate Amivas is indicated for the initial treatment of severe malaria in adults and children. Consideration should be given to official guidance on the appropriate use of antimalarial agents.
Treatment of malaria
Treatment of severe malaria caused by Plasmodium falciparum

Livertox Summary

Artesunate for injection is an antimalarial drug used as the initial treatment of severe malaria in both adults and children. Typically, infusions of artesunate are continued for 2 to 7 days until the patient can tolerate oral antimalarial therapy. Artesunate therapy is associated with mild-to-moderate serum aminotransferase elevations during therapy but has not been linked instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antiparasitic Agents; Antimalarials; Antiprotozoal Agents
Antimalarial Agents

Therapeutic Uses

Therap Cat: Antimalarial
Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.
To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.
Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.
For more Therapeutic Uses (Complete) data for ARTESUNIC ACID (14 total), please visit the HSDB record page.

Pharmacology

Artesunate is an artemisinin derivative that is metabolized to DHA, which generates free radicals to inhibit normal function of _Plasmodium_ parasites.[A18389,L891,L14099] It has a short duration of action due to its short half life, and a moderate therapeutic index.[L891,L14099] Patients should be counselled regarding the risk of post treatment hemolytic anemia and hypersenstivity.[L14099]
Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE03 - Artesunate

Mechanism of Action

Artesunate is metabolized to the active DHA. the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages. Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase.
Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88495-63-0

Absorption Distribution and Excretion

The Cmax of artesunate is 3.3µg/mL while the Cmax of the active metabolite DHA is 3.1µg/mL. The AUC of artesunate is 0.7µg\*h/mL while the AUC of DHA is 3.5µg\*h/mL. After intravenous artesunate, DHA has a Tmax of 0.5-15 minutes in adult patients and 21-64 minutes in pediatric patients. Intramuscular artesunate has a Tmax of 8-12 minutes. Infants less than 6 months old will have a higher AUC due to an undeveloped UGT metabolic pathway.
The main route of elimination in humans is unknown. In rats, a dose of artesunate is 56.1% eliminated in the urine and 38.5% in the feces.
The volume of distribution of artesunate is 68.5L while the volume of distribution of DHA is 59.7L.
The clearance of artesunate is 180L/h while the clearance of DHA is 32.3L/h.
Following administration to humans, artesunate is rapidly hydrolyzed to its principal active metabolite, dihydroartemisinin. The pharmacokinetics of artesunate are characterized by marked inter-subject variability, differing significantly between healthy volunteers and infected patients, and among patients with different disease severity.
The pharmacokinetic of artesunate and dihydroartemisin are characterized by marked inter-subject variability. The pharmacokinetic parameters of artesunate and dihydroartemisinin differ significantly between healthy volunteers and infected patients, and among patients with different disease severity. Pharmacokinetic data from unbound plasma concentrations of artesunate or dihydroartemisinin should be interpreted with caution because the drug accumulates selectively in parasitized RBC's In in vitro experiments, accumulation of dihydroartemisinin in infected RBC's is in concentrations approximately 300-fold higher than those in plasma .
The pharmacokinetics of oral dihydroartemisinin (DHA) following the dose of 2 and 4 mg/ kg body weight dihydroartemisinin and 4 mg/kg body weight oral artesunate (AS) were investigated in 20 healthy Thai volunteers (10 males, 10 females). All formulations were generally well tolerated. Oral DHA was rapidly absorbed from gastrointestinal tract with marked inter-individual variation. The pharmacokinetics of DHA following the two dose levels were similar and linearity in its kinetics was observed. Based on the model-independent pharmacokinetic analysis, median (95% CI) values for Cmax of 181 (120-306) and 360 (181-658) ng/ml were achieved at 1.5 hours following 2 and 4 mg/kg body weight dose, respectively. The corresponding values for AUC0-infinity, t1/2z, CL/f and Vz/f were 377 (199-1,128) vs 907 (324-2,289) ng.hr/mL, 0.96 (0.70-1.81) vs 1.2 (0.75-1.44) hours, 7.7 (4.3-12.3) vs 6.6 (3.1-10.1) L/kg, and 90.5 (28.6-178.2) vs 6.6 (3.1-10.1) mL/min/kg, respectively (2 vs 4 mg/kg dose). Oral AS was rapidly biotransformed to DHA, which was detectable in plasma as early as 15 minutes of AS dosing. Following 4 mg/kg dose, median (95% CI) value for Cmax of 519 (236-284) ng/mL was achieved at 0.7 (0.25-1.5) hours. AUC0-infinity, and t1/2z were 657 (362-2,079) ng.hr/mL, 0.74 (0.34-1.42) hours, respectively. Cmax of DHA following oral AS were significantly higher, but total systemic exposure was greater following oral DHA at the same dose level (4 mg/kg body weight). There was no significant sex difference in pharmacokinetics of DHA
The aims of this study were to determine the pharmacokinetic parameters of a single dose of 200 mg oral and rectal artesunate in healthy volunteers, and to suggest a rational dosage regimen for rectal administration. The study design was a randomized open cross-over study of 12 healthy volunteers... Pharmacokinetic parameters were derived from the main metabolite alpha-dihydroartemisinin data due to the rapid disappearance of artesunate from the plasma. Dihydroartemisinin following oral administration of artesunate had a significantly higher AUC(0-infinity) (P<0.05 95% confidence interval (CI) -1168.73, -667.61 ng x hr/mL(-1)) and Cmax (P<0.05; 95% CI -419.73, -171.44 ng/mL(-1)), and had shorter tmax (P<0.05; 95% CI -0.97, -0.10 hr) than that following rectal artesunate. There was no statistically significant difference in the elimination half-life between both routes of administration (P>0.05; 95% CI -0.14, 0.53 hr). The relative bioavailability of rectal artesunate was [mean (coefficient of variation %) 54.9 (24.8%) %].
For more Absorption, Distribution and Excretion (Complete) data for ARTESUNIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Artesunate is rapidly metabolized to dihydroartemisinin (DHA) by plasma esterases. DHA is glucuronidated by UGT1A9 and UGT2B7 to DHA-glucuronide. DHA-glucuronide can undergo a minor metabolic pathway to for a furano acetate derivative of DHA-glucuronide. CYP2A6 may minorly contribute to the metabolism of artesunate.
Following administration to humans, artesunate is rapidly hydrolyzed to its principle active metabolite, dihydroartemisinin. Data from in vitro studies with human liver microsomes and from clinical studies suggest that DHA-glucoronide (10-position) is the principal Phase II metabolite of DHA and that uridine diphosphate glucuronyl transferase isoforms 1A1, 1A8-9, or 2B7 may be the main conjugating enzyme.
Artemisinin is completely and rapidly absorbed after oral administration in rats. However, a very low plasma level was obtained even after a dose of 300 mg/kg. Liver was found to be the chief site of inactivation. When artemisinin was given i.m., significant and more persistent plasma levels were detected. Artemisinin was shown to pass the blood-brain and blood-placenta barriers after i.v. injection. Very little unchanged artemisinin was found in the urine or feces in 48 hours regardless of the route of administration. Metabolites identified after administration to humans include deoxyartemisinin, deoxydihydroartemisinin, and 9,10-dihydroxydeoxyartemisinin.
Artesunate has known human metabolites that include (1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol.

Associated Chemicals

Sodium artesunate; 86864-68-4

Wikipedia

Artesunate

Drug Warnings

Artemisinin congeners should not be given to patients with a previous history of an allergic reaction following their consumption or if an urticarial rash develops during treatment. Patient with a history of hypersensitivity reaction to one of the artemsinins should be advised not to take any of the derivatives again.
Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.
Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.
... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.
For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of artesunate is 0.3h with a range of 0.1-1.8h. The elimination half life of DHA is 1.3h with a range of 0.9-2.9h. Half life after intramuscular administration is 48 min in children and 41 min in adults.
In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human drugs -> Orphan -> Antiprotozoals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Derivative of artemisinin

Clinical Laboratory Methods

Analyte: artesunate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm

Interactions

The activity of artemisinin in combination with other antimalarial drugs against P. falciparum was measured in vitro and against P. berghei in vivo. A combination of artemisinin with mefloquine was synergistic whereas that with pyrimethamine was antagonistic in vitro and in vivo. A combination of artemisinin with other antimalarials (sulfadiazine, sulfadoxine, sulfadoxine-pyrimethamine, cycloguanil, and dapsone) was also shown to be antagonistic in vivo.
There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

Dates

Last modified: 08-15-2023
1: Krishna S, Ganapathi S, Ster IC, Saeed ME, Cowan M, Finlayson C, Kovacsevics H, Jansen H, Kremsner PG, Efferth T, Kumar D. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. EBioMedicine. 2014 Nov 15;2(1):82-90. doi: 10.1016/j.ebiom.2014.11.010. eCollection 2015 Jan. PubMed PMID: 26137537; PubMed Central PMCID: PMC4484515.
2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.
3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.
4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.
5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.
6: Alzoubi K, Calabrò S, Bissinger R, Abed M, Faggio C, Lang F. Stimulation of suicidal erythrocyte death by artesunate. Cell Physiol Biochem. 2014;34(6):2232-44. doi: 10.1159/000369666. Epub 2014 Dec 8. PubMed PMID: 25562169.
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